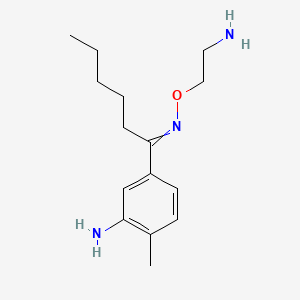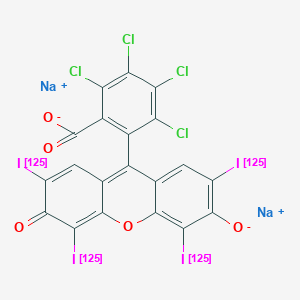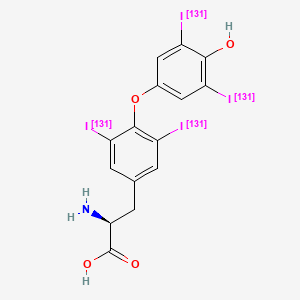
Rose bengal sodium i-125
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rose bengal sodium i-125 is a radiolabeled compound derived from rose bengal, a synthetic dye belonging to the class of organic compounds known as xanthenes. The compound is characterized by its ability to stain damaged cells and tissues, making it useful in various diagnostic and therapeutic applications. The radiolabeling with iodine-125 enhances its utility in medical imaging and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of rose bengal sodium i-125 involves the exchange of rose bengal in its mono-sodium salt form with elementary iodine-125 in an organic medium. This process allows for the production of a labeled product with high radiochemical purity. The starting material is purified using adsorption chromatography before the labeling process. The reaction typically achieves a radiochemical yield of over 97% within 30-60 minutes .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of acetate buffer at pH 5 for the exchange reaction, followed by purification using adsorption chromatography to separate the labeled product from inorganic iodide and colored by-products . This method ensures the production of high-purity this compound suitable for medical and research applications.
Analyse Chemischer Reaktionen
Types of Reactions
Rose bengal sodium i-125 undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, particularly in the presence of light, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can occur under specific conditions, altering the oxidation state of the iodine atom.
Substitution: The iodine atom in this compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may produce reactive oxygen species, while substitution reactions can yield halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Rose bengal sodium i-125 has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of rose bengal sodium i-125 involves its ability to stain and visualize damaged cells and tissues. The compound stains both the nuclei and cell walls of dead or degenerated epithelial cells, as well as the mucus of the precorneal tear film . In medical applications, the radiolabeling with iodine-125 allows for the detection of the compound using imaging techniques, providing valuable diagnostic information.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to rose bengal sodium i-125 include:
Fluorescein: Another xanthene dye used for staining and diagnostic purposes.
Eosin: A dye used in histology for staining tissues.
Indocyanine green: A dye used in medical imaging and diagnostics.
Uniqueness
This compound is unique due to its radiolabeling with iodine-125, which enhances its utility in medical imaging and research. This radiolabeling allows for precise detection and localization of the compound in biological systems, making it particularly valuable in diagnostic and therapeutic applications.
Eigenschaften
Molekularformel |
C20H2Cl4I4Na2O5 |
|---|---|
Molekulargewicht |
1013.6 g/mol |
IUPAC-Name |
disodium;2-[2,7-bis(125I)(iodanyl)-4,5-diiodo-3-oxido-6-oxoxanthen-9-yl]-3,4,5,6-tetrachlorobenzoate |
InChI |
InChI=1S/C20H4Cl4I4O5.2Na/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;;/h1-2,29H,(H,31,32);;/q;2*+1/p-2/i25-2,26-2;; |
InChI-Schlüssel |
UWBXIFCTIZXXLS-GNOWZSGOSA-L |
Isomerische SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1[125I])[O-])I)I)[125I])C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)[O-])I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-18,30,39-tris(1-hydroxyethyl)-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-21-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-(octa-2,4-dienoylamino)butanediamide](/img/structure/B10859887.png)

![6-[[2-[[3-(Furan-2-ylmethylideneamino)-2-oxoimidazolidine-1-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B10859906.png)






